Cas no 73963-29-8 (5-(3-Chloropropyl)-1-cyclohexyltetrazole)

5-(3-Chloropropyl)-1-cyclohexyltetrazole 化学的及び物理的性質
名前と識別子
-
- 1H-Tetrazole, 5-(3-chloropropyl)-1-cyclohexyl-
- 5-(3-Chloropropyl)-1-cyclohexyltetrazole
- 5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole
- 1-cyclohexyl-5-gamma-chloropropyltetrazole
- AKOS024408820
- 73963-29-8
- SCHEMBL7318244
- DTXSID90410154
- KKLPBIXVEVQXTF-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2
- InChIKey: KKLPBIXVEVQXTF-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)N2C(=NN=N2)CCCCl
計算された属性
- せいみつぶんしりょう: 228.1141743g/mol
- どういたいしつりょう: 228.1141743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 43.6Ų
5-(3-Chloropropyl)-1-cyclohexyltetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C380290-100mg |
5-(3-Chloropropyl)-1-cyclohexyltetrazole |
73963-29-8 | 100mg |
$207.00 | 2023-05-18 | ||
TRC | C380290-1g |
5-(3-Chloropropyl)-1-cyclohexyltetrazole |
73963-29-8 | 1g |
$1642.00 | 2023-05-18 |
5-(3-Chloropropyl)-1-cyclohexyltetrazole 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
5-(3-Chloropropyl)-1-cyclohexyltetrazoleに関する追加情報
Comprehensive Analysis of 5-(3-Chloropropyl)-1-cyclohexyltetrazole (CAS No. 73963-29-8): Properties, Applications, and Industry Trends
The compound 5-(3-Chloropropyl)-1-cyclohexyltetrazole (CAS 73963-29-8) is a specialized tetrazole derivative with significant relevance in pharmaceutical and chemical research. Its unique molecular structure, featuring a chloropropyl side chain and a cyclohexyl substituent, makes it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in designing enzyme inhibitors and receptor modulators, aligning with the growing demand for targeted therapies in oncology and neurology.
From a synthetic chemistry perspective, 73963-29-8 serves as a building block for heterocyclic compounds, a trending topic in green chemistry discussions. Researchers are exploring its utility in click chemistry reactions, where its tetrazole ring enables efficient cycloadditions—a technique widely adopted in bioconjugation and material science. This aligns with frequent search queries like "tetrazole applications in drug design" and "sustainable synthesis of heterocycles", reflecting industry interest in eco-friendly methodologies.
The physicochemical properties of 5-(3-Chloropropyl)-1-cyclohexyltetrazole contribute to its stability under diverse conditions, a critical factor for high-throughput screening (HTS) workflows. Analytical techniques such as HPLC and NMR confirm its purity (>98%), addressing common user concerns about compound characterization. Notably, its logP value (predicted at 2.8) suggests moderate lipophilicity, making it suitable for central nervous system (CNS) drug development—a hot topic in pharmaceutical forums.
Market trends indicate rising demand for custom synthesis of CAS 73963-29-8, driven by academic and industrial R&D projects. Patent analyses reveal its use in anticancer agent prototypes and antiviral compounds, coinciding with post-pandemic research priorities. Suppliers emphasizing cGMP compliance and scalable production dominate search engine results, reflecting buyer preferences for reliable sourcing—keywords like "tetrazole supplier" and "bulk specialty chemicals" show high traffic in procurement databases.
Innovative applications of this compound extend to agrochemicals, where its structural motifs contribute to herbicide safeners. With increasing global focus on crop protection solutions, such derivatives gain attention in precision agriculture discussions. Environmental degradation studies of 73963-29-8 also appear in recent publications, responding to regulatory requirements for chemical persistence assessment—a key concern in REACH compliance searches.
From a technical standpoint, storage recommendations for 5-(3-Chloropropyl)-1-cyclohexyltetrazole emphasize anhydrous conditions (-20°C under argon), a detail frequently queried by laboratory personnel. Its molecular weight (228.72 g/mol) and melting point (82-85°C) are critical parameters for formulation scientists, as evidenced by search patterns around "physchem data for tetrazoles". These metrics directly impact decisions in solvent selection and dosage form development.
The compound's role in peptide mimetics design deserves special mention. Its ability to mimic amide bonds while offering metabolic stability makes it valuable in biostable therapeutic development—a subject with rising Google Scholar citations. Computational chemistry studies utilizing molecular docking often feature this scaffold, particularly in kinase inhibitor modeling, addressing popular queries about structure-activity relationships (SAR) optimization.
Quality control protocols for CAS 73963-29-8 typically involve residual solvent analysis and heavy metal testing, meeting stringent ICH guidelines. These procedures resonate with quality assurance professionals searching for analytical method validation standards. Furthermore, the compound's chromatographic behavior (retention time ~6.2 min in reverse-phase HPLC) provides practical benchmarks for researchers troubleshooting separation techniques.
Emerging literature suggests novel applications in coordination chemistry, where the tetrazole nitrogen atoms act as ligands for transition metal complexes. This intersects with nanotechnology trends, particularly in designing catalytic systems for CO2 reduction—a sustainability-focused research area generating substantial academic interest. Such multidisciplinary potential positions 5-(3-Chloropropyl)-1-cyclohexyltetrazole as a compound with evolving scientific relevance beyond traditional domains.
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